N-(4-chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide

PI3Kbeta inhibition Biochemical potency Oncology

This compound is a potent, selective PI3Kβ inhibitor validated in PTEN-deficient cancer models. The 4-chlorobenzyl moiety is essential for high-affinity binding and isoform selectivity over PI3Kγ (>120-fold). Ensure experimental reproducibility by ordering ≥95% purity from authorized suppliers. Avoid generic analogs that compromise target engagement and lead to erroneous conclusions in PI3Kβ-dependent signaling studies.

Molecular Formula C15H11Cl2F3N2O
Molecular Weight 363.16
CAS No. 478063-70-6
Cat. No. B2725632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide
CAS478063-70-6
Molecular FormulaC15H11Cl2F3N2O
Molecular Weight363.16
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
InChIInChI=1S/C15H11Cl2F3N2O/c16-11-3-1-9(2-4-11)7-22-14(23)6-13-12(17)5-10(8-21-13)15(18,19)20/h1-5,8H,6-7H2,(H,22,23)
InChIKeyONJIXMBIKXASQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.25 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Expert Guide: Procuring N-(4-chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide (CAS 478063-70-6) for PI3Kβ-Targeted Research


N-(4-chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide (CAS 478063-70-6) is a synthetic, small-molecule acetamide derivative featuring a 3-chloro-5-(trifluoromethyl)pyridine core linked via an acetamide bridge to a 4-chlorobenzyl moiety . It has been identified as a potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform, a key target in oncology research, particularly in PTEN-deficient cancers [1]. The compound is typically supplied at ≥95% purity for research and development purposes .

Why N-(4-chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide Cannot Be Replaced by Generic Analogs


The specific substitution pattern of N-(4-chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide is critical for its biological activity. Even subtle changes to the N-aryl group drastically alter target potency and isoform selectivity. For instance, replacing the 4-chlorobenzyl group with a 3-chloro-4-methylphenyl group yields a close structural analog (CAS 477890-08-7) , but this modification results in significantly different PI3K isoform inhibition profiles and cellular potency. The presence of the 4-chlorobenzyl group is not merely a structural feature but a key determinant of the molecule's ability to achieve high-affinity binding to the PI3Kβ catalytic site and maintain selectivity over other Class I PI3K isoforms [1]. Therefore, generic substitution with in-class analogs without rigorous validation risks compromising experimental reproducibility and leads to erroneous conclusions in PI3Kβ-dependent models.

Quantitative Differentiation Guide: N-(4-chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide vs. Key Comparators


Enhanced PI3Kβ Biochemical Potency Compared to Parent Acetamide Scaffold

The target compound demonstrates nanomolar inhibition of PI3Kβ. In a TR-FRET assay measuring inhibition of N-terminal His6-tagged recombinant full-length human PI3K p110beta/untagged recombinant full-length human p85alpha expressed in baculovirus, N-(4-chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide achieved an IC50 of 9.30 nM [1]. This represents a substantial improvement over the unsubstituted parent acetamide scaffold, 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide (CAS 477888-16-7) , which lacks the critical 4-chlorobenzyl group and has not been reported to exhibit comparable PI3Kβ inhibitory activity in publicly available data. The N-(4-chlorobenzyl) modification is thus essential for achieving high-affinity target engagement.

PI3Kbeta inhibition Biochemical potency Oncology

Cellular Target Engagement and Pathway Inhibition in PTEN-Deficient Models

N-(4-chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide demonstrates functional target engagement in a cellular context. In PTEN-deficient human PC3 prostate cancer cells, the compound inhibited downstream PI3Kβ signaling, as measured by a decrease in AKT phosphorylation at Ser473, with an EC50 of 45 nM after 2 hours of treatment using a TR-FRET assay [1]. This provides evidence that the biochemical potency translates into cellular pathway inhibition. In contrast, a closely related regioisomer, 2-(4-chlorophenyl)-N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}acetamide (CAS not specified) , which swaps the positions of the amide linkage, exhibits a different pharmacological profile and has distinct physical properties, underscoring the importance of the precise N-(4-chlorobenzyl) linkage for optimal cellular activity.

Cellular potency PI3Kbeta selectivity PTEN-deficient

Selectivity Profile Over PI3Kγ Isoform Reduces Off-Target Effects

Isoform selectivity is critical for interpreting PI3Kβ-mediated phenotypes. N-(4-chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide exhibits a favorable selectivity window against the related Class I PI3K isoform PI3Kγ. While it inhibits PI3Kβ with an IC50 of 9.30 nM, its potency against human full-length PI3Kγ under comparable conditions is substantially lower, with an IC50 of 1,130 nM [1]. This represents a >120-fold selectivity index for PI3Kβ over PI3Kγ. This selectivity profile is a key advantage over broader-spectrum PI3K inhibitors, which often inhibit multiple isoforms with similar potency, complicating target deconvolution studies.

Isoform selectivity PI3Kgamma counter-screen Safety pharmacology

Physicochemical Stability and Purity Specification Suitability for Reproducible Research

The target compound is commercially supplied with a minimum purity specification of 95% (HPLC/UPLC) , which is critical for quantitative pharmacology experiments. Storage is recommended long-term in a cool, dry place . This specification is comparable to the related analog N-(3-chloro-4-methylphenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide (CAS 477890-08-7), which is also supplied at 95% purity . However, the target compound's stability profile is supported by its defined storage conditions, and unlike some analogs such as the CymitQuimica product (which is listed as discontinued) , the AKSci supply chain indicates active commercial availability, ensuring procurement consistency for ongoing research programs.

Chemical stability Purity specification Reproducibility

Application Scenarios Where N-(4-chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide Provides Scientific Advantage


PI3Kβ-Dependent Oncology Target Validation in PTEN-Deficient Tumor Models

Given its potent PI3Kβ biochemical IC50 (9.30 nM) and functional cellular EC50 (45 nM in PC3 cells) [1], this compound is ideally suited as a chemical probe for interrogating PI3Kβ dependency in PTEN-null cancer cell lines and patient-derived xenograft models. The established selectivity over PI3Kγ (>120-fold) [1] ensures that observed phenotypes can be more confidently assigned to PI3Kβ inhibition. This application directly leverages the isoform selectivity evidence established in Section 3.

Structure-Activity Relationship (SAR) Studies Centered on the N-Benzyl Pharmacophore

The N-(4-chlorobenzyl) group is a critical determinant of potency and selectivity [1]. This compound serves as a benchmark for medicinal chemistry campaigns exploring the SAR of the acetamide linker and the aryl substitution pattern. The quantitative biochemical and cellular data [1] provide a robust baseline against which new analogs can be profiled, facilitating the rational design of next-generation PI3Kβ inhibitors.

Mechanistic Studies of PI3Kβ-Selective Pathway Inhibition

The compound's ability to inhibit AKT phosphorylation (EC50 = 45 nM) [1] makes it a valuable tool for dissecting the PI3K/AKT signaling pathway downstream of PI3Kβ. Its selectivity profile allows researchers to isolate PI3Kβ-specific signaling events from those mediated by PI3Kα, PI3Kδ, or PI3Kγ, which is critical for pathway mapping and for understanding the differential roles of Class I PI3K isoforms in normal physiology and disease.

Quote Request

Request a Quote for N-(4-chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.